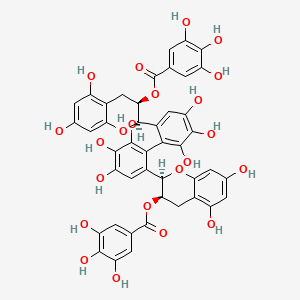

Theasinensin A

Description

Properties

IUPAC Name |

[2-[2-[6-[5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2,3,4-trihydroxyphenyl]-3,4,5-trihydroxyphenyl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H34O22/c45-15-5-21(47)17-11-31(65-43(61)13-1-23(49)35(55)24(50)2-13)41(63-29(17)7-15)19-9-27(53)37(57)39(59)33(19)34-20(10-28(54)38(58)40(34)60)42-32(12-18-22(48)6-16(46)8-30(18)64-42)66-44(62)14-3-25(51)36(56)26(52)4-14/h1-10,31-32,41-42,45-60H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUULFXAQUWEYNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H34O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317247 | |

| Record name | Theasinensin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

914.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116403-62-4, 89064-31-3 | |

| Record name | Theasinensin D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116403-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theasinensin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89064-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theasinensin D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Theasinensin A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theasinensin A, a unique dimeric flavan-3-ol found predominantly in oolong and black teas, has garnered significant scientific interest due to its diverse biological activities. Formed from the enzymatic oxidation of (-)-epigallocatechin-3-gallate (EGCG) during the tea fermentation process, this polyphenol exhibits potent antioxidant, anti-inflammatory, and pro-apoptotic properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from Camellia sinensis leaves, detailing both the original isolation methodologies and modern biosynthetic approaches. Furthermore, this document elucidates the molecular mechanisms underlying its key biological functions, including the induction of apoptosis via the mitochondrial pathway and the attenuation of inflammation through the MEK/ERK signaling cascade. Detailed experimental protocols, quantitative data, and visual representations of key pathways are presented to facilitate further research and drug development efforts centered on this promising natural compound.

Discovery and Isolation of this compound

This compound was first isolated and characterized from oolong tea. Its structure was elucidated as a dimer of EGCG, making it a significant marker of the semi-fermented nature of oolong tea.

Natural Occurrence and Formation

Theasinensins are formed during the enzymatic oxidation of catechins, particularly pyrogallol-type catechins like EGCG and EGC, which are abundant in fresh tea leaves. This process is a hallmark of the fermentation stage in oolong and black tea production.

Biosynthetic Production and Purification

A common laboratory-scale method for producing this compound involves the laccase-catalyzed oxidation of EGCG, followed by heat-induced isomerization. This biosynthetic approach allows for the generation of this compound for research purposes.

Experimental Protocol: Biosynthesis and Purification of this compound

-

Enzymatic Oxidation:

-

Dissolve Epigallocatechin-3-O-gallate (EGCG) in a suitable buffer solution.

-

Introduce laccase, a polyphenol oxidase, to initiate the radical oxidative reaction, leading to the formation of EGCG dimers.

-

Monitor the reaction progress using Electrospray Ionization Tandem LC-MS (ESI-LC/MS) to identify the formation of dimers such as theacitrin and dehydrotheasinensin.

-

-

Heat-Induced Isomerization:

-

Subject the reaction mixture to heat treatment at 80°C. This step mimics the drying process in tea manufacturing and promotes the isomerization of the EGCG dimers into the more stable this compound.

-

-

Purification:

-

Concentrate the reaction mixture to dryness.

-

Perform a two-step column chromatography purification:

-

Sephadex LH-20 Column Chromatography: Elute with an appropriate solvent system to separate the crude this compound from other reaction byproducts.

-

C18 Column Chromatography: Further purify the this compound fraction from the Sephadex LH-20 column to obtain a highly purified compound.

-

-

Quantitative Analysis

The quantification of this compound in tea extracts and during purification is typically performed using High-Performance Liquid Chromatography (HPLC).

Table 1: HPLC Parameters for this compound Quantification

| Parameter | Value |

| Column | Cosmosil 5C18-AR-II (4.6 mm × 250 mm) |

| Mobile Phase | Gradient elution with 50 mmol/L H3PO4 and 100% acetonitrile |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 280 nm |

| Quantification Method | External Standard Method |

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, with its pro-apoptotic and anti-inflammatory effects being of particular interest for drug development.

Pro-Apoptotic Activity

This compound has been shown to induce apoptosis in human cancer cells, such as the histiocytic lymphoma U937 cell line. The underlying mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis.

Experimental Protocol: Assessment of this compound-Induced Apoptosis

-

Cell Culture: Culture human U937 cells in an appropriate medium.

-

Treatment: Expose the cells to varying concentrations of this compound.

-

Apoptosis Assays:

-

Annexin V Staining: Detect early apoptotic events by flow cytometry.

-

DNA Fragmentation Analysis: Visualize the characteristic laddering pattern of fragmented DNA on an agarose gel.

-

Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3, using colorimetric or fluorometric substrates.

-

-

Mitochondrial Pathway Analysis:

-

Mitochondrial Membrane Potential (ΔΨm) Measurement: Use a fluorescent probe (e.g., JC-1) and flow cytometry to detect the loss of ΔΨm.

-

Cytochrome c Release: Perform subcellular fractionation and Western blotting to detect the translocation of cytochrome c from the mitochondria to the cytosol.

-

Caspase-9 Activation: Measure the activity of the initiator caspase-9.

-

Reactive Oxygen Species (ROS) Production: Use a fluorescent probe (e.g., DCFDA) and flow cytometry to measure intracellular ROS levels.

-

Table 2: Quantitative Data on this compound-Induced Apoptosis in U937 Cells

| Parameter | Result |

| IC50 for Growth Inhibition | ~12 µM |

| Caspase-3 Activation | Rapid induction observed |

| PARP Cleavage | Stimulated by this compound treatment |

| Mitochondrial Transmembrane Potential | Loss induced by this compound |

| Cytochrome c Release | Observed from mitochondria to cytosol |

| Caspase-9 Activation | Induced by this compound |

Diagram: this compound-Induced Apoptosis Signaling Pathway

Caption: this compound induces apoptosis via the mitochondrial pathway.

Anti-Inflammatory Activity

This compound demonstrates anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

Experimental Protocol: Assessment of this compound's Anti-Inflammatory Effects

-

Cell Culture and Stimulation: Use a suitable cell model, such as lipopolysaccharide (LPS)-stimulated macrophages.

-

Treatment: Pre-treat the cells with this compound before LPS stimulation.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure NO levels in the culture supernatant using the Griess assay.

-

Pro-inflammatory Cytokine and Chemokine Levels: Quantify the levels of IL-12, TNF-α, and MCP-1 using ELISA or qRT-PCR.

-

iNOS Expression: Analyze the protein expression of inducible nitric oxide synthase (iNOS) by Western blotting.

-

-

Signaling Pathway Analysis:

-

Western Blotting: Assess the phosphorylation status of key proteins in the MAPK/ERK pathway, such as MEK and ERK, to determine the effect of this compound on their activation.

-

Table 3: Quantitative Data on the Anti-inflammatory Effects of this compound

| Inflammatory Mediator | Effect of this compound Treatment |

| iNOS | Reduced expression |

| Nitric Oxide (NO) | Reduced production |

| IL-12 (p70) | Reduced levels |

| TNF-α | Reduced levels |

| MCP-1 | Reduced levels |

Diagram: this compound's Inhibition of the Inflammatory Pathway

Caption: this compound inhibits inflammation by downregulating the MEK/ERK pathway.

Conclusion

This compound stands out as a significant bioactive compound derived from tea, with well-documented pro-apoptotic and anti-inflammatory activities. The methodologies for its isolation and synthesis are established, and the molecular mechanisms underlying its biological effects are increasingly understood. This technical guide provides a foundational resource for researchers and drug development professionals, aiming to stimulate further investigation into the therapeutic potential of this compound. Future research should focus on in-depth preclinical and clinical studies to fully evaluate its efficacy and safety profile for

Theasinensin A in Camellia sinensis: A Technical Guide to its Natural Occurrence, Analysis, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theasinensin A, a dimeric flavan-3-ol unique to the tea plant (Camellia sinensis), is a significant contributor to the sensory characteristics and potential health benefits of tea. As a product of the enzymatic oxidation of epigallocatechin gallate (EGCG), its concentration in tea leaves is influenced by a confluence of factors including genetic makeup of the plant, environmental conditions, leaf maturity, and post-harvest processing methods. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailed methodologies for its quantification, and an exploration of its known biological signaling pathway interactions.

Natural Occurrence of this compound in Camellia sinensis

This compound is not a primary metabolite in fresh tea leaves but is formed during the processing stages, particularly in the production of oolong and black teas where enzymatic oxidation is encouraged. The concentration of this compound can vary significantly, with reported levels in the leaves ranging from as low as 3.0 parts per million (ppm) to as high as 48,718.0 ppm. This wide variation underscores the critical role of processing in its formation.

Factors Influencing this compound Concentration

Several factors contribute to the final concentration of this compound in processed tea:

-

Processing Method: The degree of fermentation or oxidation is the most critical factor. Green teas, which undergo minimal oxidation, have very low to negligible levels of this compound. In contrast, the oxidative processes central to oolong and black tea production facilitate the dimerization of EGCG to form this compound and other related theasinensins.

-

Cultivar: Different cultivars of Camellia sinensis have inherent variations in their catechin profiles, which serve as the precursors to theasinensins.

-

Leaf Age: The concentration of EGCG, the precursor to this compound, is known to be higher in younger tea leaves. Consequently, teas produced from younger leaves may have a higher potential for this compound formation.

-

Season: The chemical composition of tea leaves, including catechins, fluctuates with the seasons, which in turn can affect the potential for this compound formation.

Quantitative Data on this compound Occurrence

The following table summarizes the available quantitative data for this compound in different types of tea infusions. It is important to note that data on the specific concentrations in different plant parts (e.g., stems, flowers) and under varying seasonal conditions are limited in the current scientific literature.

| Tea Type | This compound Concentration (µmol/L) in Infusion |

| Black Tea | 115.34 ± 5.31 |

| Oolong Tea | 85.27 ± 4.12 |

| Green Tea | 43.68 ± 2.15 |

Experimental Protocols for this compound Analysis

Accurate quantification of this compound is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors is the most common and reliable method.

Extraction of this compound from Camellia sinensis Leaves

Objective: To extract this compound and other polyphenols from tea leaves for subsequent analysis.

Materials:

-

Dried and ground tea leaves

-

70% Methanol

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filter

Protocol:

-

Weigh 1.0 g of powdered tea leaves into a centrifuge tube.

-

Add 20 mL of 70% methanol.

-

Sonication in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the pellet with another 20 mL of 70% methanol.

-

Combine the supernatants.

-

Filter the combined supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

Quantification of this compound by HPLC-UV-MS

Objective: To separate and quantify this compound in the prepared extract.

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

This compound standard

HPLC Conditions:

-

Column Temperature: 35°C

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

-

UV Detection Wavelength: 280 nm

-

Gradient Elution:

Time (min) % Mobile Phase B 0 10 15 30 25 50 30 10 | 35 | 10 |

Mass Spectrometry Conditions (Negative Ion Mode):

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Scan Range: m/z 100-1000

Quantification: A calibration curve is generated using a certified this compound standard at various concentrations. The concentration of this compound in the tea extract is then determined by comparing its peak area to the calibration curve.

Signaling Pathway Modulation by this compound

Recent research has begun to elucidate the molecular mechanisms through which this compound exerts its biological effects. One of the key pathways identified is the Melanocortin 1 Receptor (MC1R) signaling pathway, which plays a central role in regulating melanogenesis (the production of melanin).

This compound and the MC1R Signaling Pathway

This compound has been shown to inhibit melanin synthesis by modulating the MC1R signaling cascade.[1] The binding of α-melanocyte-stimulating hormone (α-MSH) to the MC1R typically activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB upregulates the expression of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic enzymes such as tyrosinase.

This compound intervenes in this pathway by down-regulating the expression of key melanogenic enzymes, thereby reducing melanin production.[1]

Experimental Workflow for Investigating Signaling Pathways

The following diagram illustrates a typical experimental workflow for studying the effects of a compound like this compound on a cellular signaling pathway.

Conclusion

This compound is a key secondary metabolite in processed tea, with its formation being highly dependent on the specifics of post-harvest handling. While analytical methods for its quantification are well-established, there remains a need for more comprehensive studies on its natural occurrence across different Camellia sinensis varieties, plant parts, and growing conditions. The elucidation of its interaction with the MC1R signaling pathway opens up avenues for further research into its potential applications in dermatology and as a modulator of cellular processes. Future investigations should focus on expanding the quantitative database of this compound in various tea materials and exploring its broader pharmacological effects and underlying molecular mechanisms.

References

The Biosynthesis of Theasinensin A: A Technical Guide to its Formation from EGCG

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theasinensin A, a significant polyphenol dimer found in black and oolong teas, has garnered considerable interest for its potential health benefits. This technical guide provides an in-depth exploration of the biosynthesis of this compound from its precursor, (-)-epigallocatechin-3-gallate (EGCG), a major catechin in green tea. The core of this process involves an oxidative dimerization of EGCG. This document details both enzymatic and biomimetic synthesis methodologies, presents available quantitative data, and outlines the experimental protocols for these transformations. Visual diagrams of the biosynthetic pathway and a general experimental workflow are provided to facilitate a comprehensive understanding of this important biochemical conversion.

Introduction

Theasinensins are a class of flavan-3-ol dimers that contribute to the characteristic profile of black tea polyphenols. Among them, this compound is a B,B′-linked dimer of (-)-epigallocatechin-3-gallate (EGCG) connected through an R-biphenyl bond[1][2][3]. Its formation is a key step during the fermentation process of tea leaves, where the abundant catechins of green tea are transformed into a complex mixture of condensed polyphenols. Understanding the biosynthesis of this compound is crucial for its targeted production, purification, and subsequent investigation for pharmaceutical and nutraceutical applications.

The biosynthesis from EGCG is not a direct, single-step reaction but proceeds through a critical unstable intermediate, dehydrothis compound[1][4]. This guide will dissect the two primary approaches for this conversion: enzymatic and biomimetic synthesis.

Biosynthesis Pathway of this compound from EGCG

The formation of this compound from EGCG is fundamentally an oxidative coupling process. The generally accepted pathway involves two main stages:

-

Oxidation of EGCG: Two molecules of EGCG are oxidized to form their respective o-quinones. This oxidation is the initial and rate-limiting step.

-

Dimerization and Reduction: The highly reactive EGCG quinones undergo a stereoselective dimerization to form an unstable quinone dimer intermediate, known as dehydrothis compound[1][4][5]. This intermediate is then reduced to the more stable this compound[2].

The overall reaction can be summarized as follows:

2 EGCG → [Oxidation] → 2 EGCG o-quinone → [Dimerization] → Dehydrothis compound → [Reduction] → this compound

This pathway is central to both enzymatic and biomimetic synthesis methods, with the primary difference being the catalyst used to initiate the oxidation of EGCG.

Methodologies for this compound Synthesis

Enzymatic Synthesis

In the natural process of tea fermentation, as well as in controlled laboratory settings, various oxidoreductase enzymes can catalyze the formation of this compound from EGCG.

-

Polyphenol Oxidase (PPO): Naturally present in tea leaves, PPO is a key enzyme in the fermentation process that leads to the formation of theaflavins and theasinensins. In vitro, treatment of EGCG with PPO can produce dehydrothis compound[4].

-

Peroxidase (POD): Peroxidases, in the presence of hydrogen peroxide, can also effectively oxidize EGCG to initiate the dimerization process.

-

Laccase: Laccase is another member of the polyphenol oxidase family that has been successfully used for the synthesis of EGCG dimers[6][7].

The following protocol is a general representation based on published methodologies[6][7].

-

Reaction Setup:

-

Dissolve EGCG in a suitable buffer solution (e.g., phosphate buffer, pH 6.8).

-

Add laccase to the EGCG solution. The enzyme-to-substrate ratio is a critical parameter to optimize.

-

Incubate the reaction mixture with gentle agitation at a controlled temperature (e.g., 25-37°C) for a specific duration (e.g., several hours).

-

-

Heat Treatment:

-

Purification:

-

Analysis:

Biomimetic Synthesis

Biomimetic approaches aim to replicate the biological process using simpler chemical catalysts. For this compound synthesis, a one-pot method using copper(II) chloride has been reported[1][8].

-

Copper(II) Chloride (CuCl₂): Acts as the oxidant to convert EGCG to its quinone form.

-

Ascorbic Acid: Serves as a reducing agent to convert the dehydrothis compound intermediate to this compound[1].

The following is a generalized protocol based on the biomimetic synthesis method[1].

-

Oxidation:

-

Treat a solution of EGCG with copper(II) chloride in an aqueous medium. This step efficiently generates the unstable quinone dimer, dehydrothis compound[1]. The reaction progress can be monitored by analytical techniques like HPLC.

-

-

Reduction:

-

Once the formation of dehydrothis compound is confirmed, introduce ascorbic acid to the reaction mixture. This stereoselectively reduces the quinone dimer to yield this compound with an R-biphenyl bond[1].

-

-

Purification and Analysis:

-

Similar to the enzymatic method, the final product is purified using column chromatography and its identity confirmed by spectroscopic methods.

-

Quantitative Data

The available quantitative data for this compound synthesis is limited in the public domain. However, one study provides specific yield information for a laccase-mediated synthesis.

| Synthesis Method | Starting Material | Dried Reaction Mixture | Purified this compound | Yield (%) | Reference |

| Laccase-mediated | EGCG | 485.4 mg | 27.6 mg | 5.7% | [6][7] |

Note: The reported yield is for the purified final product after two steps of column chromatography and may not represent the total conversion rate in the reaction mixture.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.

Conclusion

The biosynthesis of this compound from EGCG is a fascinating example of oxidative dimerization of flavonoids. Both enzymatic and biomimetic methods provide viable routes for its production, each with its own set of advantages and considerations. The enzymatic approach, utilizing enzymes like laccase, offers a more "natural" synthesis pathway, while the biomimetic method with copper(II) chloride presents a simpler and potentially more scalable alternative[1]. Further research is warranted to optimize reaction conditions to improve yields and to fully elucidate the kinetics and mechanisms of these transformations. The detailed methodologies and pathways described in this guide provide a solid foundation for researchers and drug development professionals to further explore the synthesis and biological activities of this promising natural product.

References

- 1. Biomimetic one-pot preparation of a black tea polyphenol this compound from epigallocatechin gallate by treatment with copper(II) chloride and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic Oxidation of Tea Catechins and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Production of this compound Using Laccase as Antioxidant and Antiaging Agent [agris.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. Biomimetic One-Pot Preparation of a Black Tea Polyphenol this compound from Epigallocatechin Gallate by Treatment with Copper(II) Chloride and Ascorbic Acid [jstage.jst.go.jp]

Theasinensin A chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of Theasinensin A

Introduction

This compound is a significant polyphenol and a catechin dimer predominantly found in oolong and black teas. It is formed during the enzymatic oxidation of epigallocatechin gallate (EGCG) in the course of tea fermentation[1][2][3]. As a bioactive compound, this compound has garnered interest for its potential therapeutic applications, including anti-inflammatory and anti-melanogenic properties[1][2]. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Properties of this compound

This compound is a biflavonoid, specifically a dimer of (-)-epigallocatechin 3-gallate, with a bond connecting the C-2 positions of the hydroxyphenyl rings[4]. Its complex structure contributes to its distinct chemical characteristics.

| Property | Value | Source |

| Chemical Formula | C44H34O22 | [3][4] |

| Molar Mass | 914.734 g·mol−1 | [3][4] |

| Appearance | Not specified in the provided results. | |

| Melting Point | Not specified in the provided results. | |

| Solubility | While specific quantitative data is not available, experimental protocols indicate its use in aqueous solutions for sensory and cell culture studies.[5] | |

| Spectroscopic Data | LC-MS: Precursor Type [M+H]+, 915.163 (qTof). MS-MS: Spectra ID 451994, with notable peaks at m/z 139.039276, 459.091125, and 289.072754. | [4] |

Stability of this compound

The stability of this compound is a critical factor for its application in research and potential therapeutic development. Its degradation is influenced by various factors including temperature, pH, and microbial activity.

| Condition | Observation | Source |

| In Vitro (Anaerobic) | In Simulated Ileum Effluent Medium (SIEM) at 37°C for 48 hours without fecal matter, approximately 93% of this compound remained intact, indicating relative stability under these experimental conditions. | [6][7] |

| Human Gut Microbiota | This compound is degradable by human gut microbiota, although its degradation rate is slower compared to EGCG and procyanidin B2 (PCB2). After 6 hours of fermentation with human gut microbiota, about 53% of this compound was degraded, and it became undetectable by 48 hours. The core biphenyl-2,2′,3,3′,4,4′-hexaol structure showed resistance to microbial degradation. | [6][7] |

| General Conditions | Similar to other catechins, the stability of this compound is expected to be affected by temperature and pH, with degradation increasing at higher temperatures and pH levels.[8][9][10][11] |

Experimental Protocols

In Vitro Fermentation with Human Gut Microbiota

This protocol was utilized to assess the degradation of this compound by human gut microbiota.

-

Sample Preparation: Purified this compound, along with EGCG and procyanidin B2 for comparison, were used.

-

Incubation Conditions: The compounds were incubated in a Simulated Ileum Effluent Medium (SIEM) within an anaerobic chamber at 37°C.

-

Stability Assessment (Control): The stability of the compounds in the SIEM medium without fecal material was first confirmed over a 48-hour period.

-

Fermentation: The compounds were then fermented with human gut microbiota.

-

Analysis: The degradation of the compounds was monitored over time, with samples taken at various intervals (e.g., 6, 12, and 48 hours) to determine the concentration of the remaining compound.[6][7]

Antimelanogenesis Assay in B16F10 Murine Melanoma Cells

This protocol was employed to investigate the effect of this compound on melanin formation.

-

Cell Culture: B16F10 murine melanoma cells were cultured and induced with α-melanocyte stimulating hormone (α-MSH) to stimulate melanin production.

-

Treatment: The cells were treated with this compound.

-

Analysis of Melanin Content: The effect of this compound on melanin formation and secretion was determined.

-

Gene Expression Analysis: Reverse transcription-polymerase chain reaction (RT-PCR) was used to measure the mRNA expression of tyrosinase (Tyr), tyrosinase-related protein 1 (Tyrp1), and Tyrp2.

-

Protein Analysis: Western blotting was performed to assess the levels of proteins involved in the melanocortin 1 receptor (MC1R) signaling pathway, such as cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB), protein kinase A (PKA), tyrosinase, and microphthalmia-associated transcription factor (MITF).

-

cAMP Level Measurement: An enzyme-linked immunosorbent assay (ELISA) was used to quantify the levels of cAMP.

-

Luciferase Reporter Assay: This assay was used to confirm the effect of this compound on α-MSH-mediated CREB activities.[1][2]

Visualizations

Signaling Pathway

References

- 1. Antimelanogenesis Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimelanogenesis Effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C44H34O22 | CID 442543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bitterness quantification and simulated taste mechanism of this compound from tea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights in the Recalcitrance of this compound to Human Gut Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. "Catechin stability in powder and solution systems" by Na Li [docs.lib.purdue.edu]

- 10. Stability of tea polyphenol (-)-epigallocatechin-3-gallate and formation of dimers and epimers under common experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Theasinensin A Atropisomers: A New Frontier in Polyphenol Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Theasinensin A, a key polyphenol dimer found in oolong and black teas, has garnered significant attention for its diverse and potent biological activities, including anti-inflammatory, antioxidant, and anti-melanogenic effects. As a biaryl compound, this compound possesses the potential for atropisomerism, a form of axial chirality arising from restricted rotation around the central carbon-carbon bond. This technical guide delves into the known biological significance of this compound, exploring its mechanisms of action through key signaling pathways. While the direct investigation of this compound atropisomers is a nascent field, this paper posits their potential significance, drawing parallels from the established roles of atropisomers in medicinal chemistry. We provide a comprehensive overview of the current understanding of this compound, present quantitative data on its bioactivities, detail relevant experimental protocols, and visualize its signaling pathways, offering a foundational resource for future research and drug development endeavors focused on this promising natural compound and its potential stereoisomers.

Introduction: The Significance of Atropisomerism in Bioactive Molecules

Atropisomerism is a unique form of stereoisomerism resulting from hindered rotation around a single bond, leading to chiral molecules that are non-superimposable mirror images of each other. This phenomenon is most commonly observed in biaryl compounds where bulky substituents restrict free rotation. In the realm of pharmacology and drug development, the differential biological activity of atropisomers is a critical consideration. The distinct three-dimensional arrangement of functional groups in each atropisomer can lead to significant differences in their binding affinity to biological targets, metabolic stability, and overall therapeutic efficacy and toxicity. A growing number of approved drugs are atropisomers, highlighting the importance of their selective synthesis and characterization.

This compound: A Promising Biaryl Polyphenol

This compound is a dimeric flavonoid derived from the oxidative coupling of epigallocatechin gallate (EGCG), a major catechin in green tea. Its formation is characteristic of the fermentation process in oolong and black tea production. Structurally, this compound is a biaryl compound, which raises the possibility of it existing as a pair of stable atropisomers. While the current body of research primarily focuses on the biological activities of this compound as a single entity, the potential for atropisomerism presents an exciting and unexplored avenue for research. The distinct spatial arrangement of the two EGCG-derived moieties could lead to atropisomers with unique biological profiles.

Biological Activities and Therapeutic Potential of this compound

This compound has been shown to possess a range of biological activities with significant therapeutic potential.

Anti-Inflammatory Effects

This compound exhibits potent anti-inflammatory properties. It has been demonstrated to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (IL-12) in lipopolysaccharide (LPS)-stimulated macrophage-like cells.[1][2] This activity is primarily mediated through the downregulation of the MAPK/ERK signaling pathway.[1][2]

Anti-Melanogenesis and Skin Hyperpigmentation

In the field of dermatology and cosmetology, this compound has emerged as a promising agent for controlling skin hyperpigmentation. It effectively inhibits melanin synthesis and secretion in melanoma cells and normal human epidermal melanocytes.[3][4] This effect is achieved by downregulating the expression of key melanogenic enzymes, including tyrosinase (Tyr), tyrosinase-related protein 1 (Tyrp1), and Tyrp2.[3][4] The underlying mechanism involves the suppression of the cyclic adenosine monophosphate (cAMP) response element-binding protein (CREB) signaling pathway.[3][5]

Antioxidant Activity

This compound demonstrates superior antioxidant activity compared to its precursor, EGCG.[6] Computational studies and DPPH assays have shown that this compound has a lower IC50 value for radical scavenging, indicating greater efficacy.[6] This enhanced activity is attributed to its unique structural and electronic properties.[6]

Other Potential Activities

Preliminary studies suggest that this compound may also possess other beneficial properties, including α-glucosidase inhibitory activity, which could be relevant for managing blood glucose levels.[1]

Signaling Pathways Modulated by this compound

The biological effects of this compound are orchestrated through its interaction with specific intracellular signaling pathways.

MEK/ERK Signaling Pathway (Anti-Inflammatory Action)

This compound exerts its anti-inflammatory effects by targeting the MEK/ERK pathway. It has been shown to directly bind to and inhibit the phosphorylation of MEK1/2 and ERK1/2, key kinases in this pathway that regulate the expression of pro-inflammatory genes.[1][2]

References

- 1. This compound | 89064-31-3 | Benchchem [benchchem.com]

- 2. Anti-inflammatory activity and molecular mechanism of Oolong tea theasinensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimelanogenesis Effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Theoretical insight into the antioxidant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Theasinensin A in Oolong Tea: A Technical Guide for Researchers

An in-depth examination of the presence and quantification of theasinensin A across various oolong tea cultivars, providing researchers, scientists, and drug development professionals with a comprehensive overview of current data and analytical methodologies.

This compound, a key polyphenol dimer formed during the oxidative processes of tea manufacturing, is a significant bioactive compound found in oolong tea. Its concentration varies considerably among different oolong tea varieties, influenced by factors such as cultivar, processing techniques, and geographical origin. This guide synthesizes available quantitative data, details common experimental protocols for its analysis, and provides visual representations of analytical workflows to aid in further research and development.

Quantitative Analysis of this compound in Oolong Tea Varieties

The following table summarizes the reported concentrations of this compound in several commercially important oolong tea varieties. It is important to note that direct comparative studies are limited, and values can fluctuate based on the specific analytical methods employed and the batch of tea tested.

| Oolong Tea Variety | This compound Content (mg/g of dry leaves) | Reference |

| Tie Guan Yin | Data not available in searched literature | |

| Da Hong Pao | Data not available in searched literature | |

| Jin Xuan | Mentioned as containing theasinensins, but specific quantitative data for this compound is not provided in the searched literature. | |

| Rougui | Mentioned as containing theasinensins, but specific quantitative data for this compound is not provided in the searched literature. | |

| Shui Xian | Data not available in searched literature |

Note: The current literature search did not yield specific quantitative data for this compound in the listed oolong tea varieties. Further targeted analytical studies are required to populate this data set.

Experimental Protocols

The accurate quantification of this compound in oolong tea necessitates precise and validated analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and reliable technique.

Sample Preparation and Extraction

A standardized protocol for the extraction of theasinensins from oolong tea leaves is crucial for obtaining reproducible results.

Materials:

-

Oolong tea leaves (ground to a fine powder)

-

70% Methanol (HPLC grade)

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh approximately 0.2 g of powdered oolong tea leaves into a centrifuge tube.

-

Add 10 mL of 70% methanol to the tube.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Store the extracted sample at 4°C until analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

The separation and quantification of this compound are typically achieved using a reversed-phase HPLC system.

Instrumentation:

-

HPLC system with a diode array detector (DAD) or a mass spectrometer (MS)

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: 0.1% Formic acid in acetonitrile

Gradient Elution Program:

| Time (min) | % Solvent A | % Solvent B |

| 0 | 95 | 5 |

| 25 | 75 | 25 |

| 40 | 50 | 50 |

| 45 | 5 | 95 |

| 50 | 5 | 95 |

| 51 | 95 | 5 |

| 60 | 95 | 5 |

Detection:

-

DAD: Monitor at 280 nm.

-

MS: Electrospray ionization (ESI) in negative ion mode. Monitor for the specific m/z of this compound.

Quantification:

-

A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the tea extracts is then determined by comparing its peak area to the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound in oolong tea.

This technical guide provides a foundational understanding of the this compound content in oolong tea and the methodologies for its analysis. The lack of comprehensive quantitative data across a wide range of oolong varieties highlights a significant area for future research. Standardized analytical protocols are paramount for generating comparable and reliable data that can be utilized in the fields of food science, nutrition, and drug development.

Theasinensin A: A Technical Whitepaper on Preliminary Mechanisms of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Theasinensin A (TSA), a unique dimeric flavan-3-ol polyphenol found predominantly in oolong and black teas, has garnered significant scientific interest for its diverse bioactive properties.[1][2] Formed through the enzymatic oxidation of epigallocatechin gallate (EGCG) during tea fermentation, TSA exhibits a range of biological activities that suggest its potential as a chemopreventive and therapeutic agent.[1][2] This document provides an in-depth technical guide to the preliminary studies on this compound's core mechanisms of action, focusing on its anti-inflammatory, pro-apoptotic, enzyme-inhibitory, and antioxidant effects. It consolidates quantitative data, details key experimental methodologies, and visualizes the molecular pathways involved.

Anti-inflammatory Mechanism of Action

Preliminary studies have established this compound as a potent anti-inflammatory agent. Its mechanism primarily involves the suppression of pro-inflammatory mediators in macrophages and the direct inhibition of key signaling pathways.

Inhibition of Pro-inflammatory Mediators

In cellular models using lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells, this compound has been shown to significantly reduce the production of key inflammatory molecules.[3][4] This includes a dose-dependent reduction in nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12 p70), and monocyte chemotactic protein-1 (MCP-1).[3] The suppression of these mediators suggests that TSA can mitigate the inflammatory cascade at multiple points.

Downregulation of the MEK/ERK Signaling Pathway

The primary molecular mechanism underlying TSA's anti-inflammatory activity is the downregulation of the MAPK/ERK kinase (MEK)-extracellular signal-regulated kinase (ERK) signaling pathway.[3][4] Cellular signaling analysis revealed that TSA inhibits the phosphorylation of MEK and ERK, which are crucial for the transcriptional activation of inflammatory genes. Further pull-down assays and affinity data suggest that this compound may directly bind to MEK-ERK to exert its inhibitory action.[3][4]

| Mediator | Cell Line | TSA Concentration | Inhibition / Reduction | Reference |

| Nitric Oxide (NO) | RAW 264.7 | 10 µM | Significant reduction | [3] |

| iNOS | RAW 264.7 | 10 µM | Reduced protein levels | [3] |

| TNF-α | RAW 264.7 | 10 µM | Significant reduction | [3][4] |

| IL-12 (p70) | RAW 264.7 | 10 µM | Significant reduction | [3][4] |

| MCP-1 | RAW 264.7 | 10 µM | Significant reduction | [3][4] |

Experimental Protocol: In Vitro Anti-inflammatory Assay

Objective: To determine the effect of this compound on the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µM) and co-incubated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS and a vehicle control group with LPS but no TSA are included.

-

Incubation: The plate is incubated for 24 hours.

-

Nitrite Quantification (Griess Assay):

-

50 µL of cell culture supernatant is transferred to a new 96-well plate.

-

50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

-

50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added and incubated for another 10 minutes.

-

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (an indicator of NO production) is calculated against a sodium nitrite standard curve.

Signaling Pathway Visualization

Caption: TSA inhibits inflammation by downregulating the MEK/ERK pathway.

Induction of Apoptosis in Cancer Cells

This compound demonstrates significant anti-cancer potential by inducing programmed cell death, or apoptosis, in various cancer cell lines. The mechanism is primarily driven through the intrinsic (mitochondrial) pathway.

Activation of the Intrinsic Apoptotic Pathway

Studies on human histiocytic lymphoma U937 cells show that TSA treatment leads to a cascade of events characteristic of mitochondrial-mediated apoptosis.[5][6] The process is initiated by an elevation in intracellular reactive oxygen species (ROS). This oxidative stress triggers a loss of mitochondrial transmembrane potential (ΔΨm), a critical event that compromises mitochondrial integrity.[6] Consequently, cytochrome c is released from the mitochondria into the cytosol, where it activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then cleaves and activates caspase-3, the primary executioner caspase.[5][6] Active caspase-3 proceeds to cleave cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic DNA fragmentation and cell death of apoptosis.[6]

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Reference |

| U937 | Human Histiocytic Lymphoma | 12 | [5][6] |

| Jurkat | Human Acute T Cell Leukemia | > 12 (less effective) | [5] |

Experimental Protocol: Annexin V/PI Apoptosis Assay

Objective: To quantify this compound-induced apoptosis and necrosis in U937 cells using flow cytometry.

-

Cell Culture and Treatment: U937 cells are cultured in RPMI-1640 medium. Cells are seeded at a density of 2 x 10⁵ cells/mL and treated with this compound (e.g., 12 µM) for a specified time (e.g., 6, 12, or 24 hours).

-

Cell Harvesting: Cells are harvested by centrifugation at 300 x g for 5 minutes and washed twice with cold PBS.

-

Staining:

-

Cells are resuspended in 100 µL of 1X Annexin-binding buffer.

-

5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution are added.

-

The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

-

Analysis: 400 µL of 1X Annexin-binding buffer is added to each tube. The samples are analyzed by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathway Visualization

Caption: TSA induces apoptosis via the intrinsic mitochondrial pathway.

Enzyme Inhibition: α-Glucosidase

This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion.[7] This inhibitory action highlights its potential for managing hyperglycemia.

Noncompetitive Inhibition Mechanism

Kinetic studies reveal that this compound inhibits α-glucosidase activity in a reversible and noncompetitive manner.[7] This indicates that TSA binds to a site on the enzyme distinct from the active site, and it can bind to both the free enzyme and the enzyme-substrate complex. Spectroscopic analysis using fluorescence and circular dichroism shows that this binding alters the microenvironment and secondary structure of α-glucosidase, leading to a decrease in its catalytic activity.[7] Molecular docking studies further support this, suggesting a strong binding affinity through hydrophobic interactions and hydrogen bonds.[7]

| Compound | Inhibition Type | IC₅₀ Value (µg/mL) | Reference |

| This compound (TSA) | Noncompetitive | 6.34 | [7] |

| Acarbose (Control) | Competitive | Significantly higher than TSA | [7] |

Experimental Protocol: α-Glucosidase Inhibition Assay

Objective: To determine the IC₅₀ value of this compound against α-glucosidase.

-

Reagent Preparation:

-

Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

-

Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Prepare various concentrations of this compound.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of the α-glucosidase solution to wells containing 50 µL of different concentrations of TSA.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG substrate solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

-

Measurement: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution. Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100. The IC₅₀ value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Logical Relationship Visualization

Caption: TSA acts as a noncompetitive inhibitor of α-glucosidase.

Antioxidant Activity

This compound exhibits superior antioxidant and radical scavenging properties compared to its well-known precursor, EGCG.[8]

Radical Scavenging Mechanism

Computational and experimental studies have elucidated the antioxidant mechanism of TSA. Its dimeric structure and specific arrangement of hydroxyl groups contribute to its efficacy. The O4' - H group on the B-ring has been identified as the primary reaction site for radical scavenging.[8] Upon donating a hydrogen atom, TSA forms a highly stable phenoxy radical, which is stabilized by intramolecular hydrogen bonding and other interactions.[8] This stability prevents the propagation of radical chain reactions, making TSA a potent antioxidant.

| Compound | IC₅₀ Value (DPPH Assay) | Comparison | Reference |

| This compound (TSA) | 2.4-fold lower than EGCG | Superior efficacy | [8] |

| EGCG | - | Reference compound | [8] |

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To measure the free radical scavenging capacity of this compound.

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of dilutions of this compound in methanol.

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each TSA dilution.

-

A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

-

A blank well should contain 200 µL of methanol.

-

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm.

-

Data Analysis: The scavenging activity is calculated as: Scavenging (%) = [(A_control - A_sample) / A_control] * 100. The IC₅₀ value is determined from the dose-response curve.

Conclusion

The preliminary body of research on this compound reveals a molecule with multifaceted mechanisms of action. Its ability to concurrently exert potent anti-inflammatory, pro-apoptotic, enzyme-inhibitory, and antioxidant effects positions it as a highly promising candidate for further investigation in drug development. The direct inhibition of the MEK/ERK pathway, induction of mitochondrial-mediated apoptosis in cancer cells, and potent noncompetitive inhibition of α-glucosidase are key findings that underscore its therapeutic potential. Future studies should focus on in vivo efficacy, bioavailability, and the elucidation of additional molecular targets to fully realize the clinical utility of this unique tea polyphenol.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzymatic Oxidation of Tea Catechins and Its Mechanism [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory activity and molecular mechanism of Oolong tea theasinensin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis by the oolong tea polyphenol this compound through cytochrome c release and activation of caspase-9 and caspase-3 in human U937 cells [agris.fao.org]

- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical insight into the antioxidant activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Theasinensin A: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theasinensin A, a dimeric flavan-3-ol predominantly found in oolong and black teas, has garnered significant scientific interest due to its potent bioactive properties. Formed from the enzymatic oxidation of its monomeric precursor, epigallocatechin gallate (EGCG), this compound exhibits a unique chemical structure that contributes to its enhanced biological activities. This technical guide provides an in-depth exploration of the antioxidant and free radical scavenging properties of this compound, offering a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated molecular pathways.

Quantitative Antioxidant and Free Radical Scavenging Data

The antioxidant efficacy of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, providing a comparative overview of its activity.

| Assay | Test System | Result | Reference Compound |

| DPPH Radical Scavenging Assay | 2,2-diphenyl-1-picrylhydrazyl | IC50 value is reportedly 2.4-fold lower than that of EGCG[1]. Based on reported EGCG IC50 values ranging from approximately 4 to 12 µM, the estimated IC50 for this compound would be in the range of 1.7 to 5 µM . | EGCG |

| ABTS Radical Scavenging Assay | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | TEAC (Trolox Equivalent Antioxidant Capacity) Value: 0.81 ± 0.06 | Trolox |

| ORAC (Oxygen Radical Absorbance Capacity) Assay | Peroxyl radicals generated by AAPH | Data not readily available in the reviewed literature. | - |

| Cellular Antioxidant Activity (CAA) Assay | Human hepatocarcinoma HepG2 cells | Data not readily available in the reviewed literature. | - |

Core Mechanisms of Antioxidant Action

This compound's potent antioxidant activity is attributed to its unique chemical structure. Theoretical and experimental studies have elucidated several key mechanisms:

-

Hydrogen Atom Transfer (HAT): The primary mechanism involves the donation of a hydrogen atom from its numerous hydroxyl groups to neutralize free radicals. Computational studies have identified the O4' - H group on the B-ring as a primary reaction site, with this compound demonstrating higher reactivity than EGCG.[1]

-

Radical Stability: Upon donating a hydrogen atom, this compound forms a stable phenoxy radical. This stability is enhanced by intramolecular hydrogen bonding, π-π stacking, and CH-π interactions, which delocalize the unpaired electron and prevent the propagation of radical chain reactions.[1]

-

Thermodynamic Advantage: Reaction enthalpy calculations indicate that this compound requires less energy for double hydrogen donation compared to EGCG, highlighting its thermodynamic favorability as an antioxidant.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Prepare a series of concentrations of this compound and a reference standard (e.g., EGCG or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the sample or standard.

-

For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

-

For the blank, add 200 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of this compound and a reference standard (e.g., Trolox) in the same solvent.

-

-

Assay Procedure:

-

Add 10 µL of the sample or standard solution to 1 mL of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

-

-

Measurement:

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC value of the sample is then calculated from this curve.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: This assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) caused by peroxyl radicals generated from a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

-

Prepare a fresh solution of AAPH in the same buffer on the day of the assay.

-

Prepare a series of concentrations of this compound and a reference standard (e.g., Trolox) in the phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 150 µL of the fluorescein working solution to each well.

-

Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.

-

Incubate the plate at 37°C for a pre-incubation period (e.g., 10 minutes).

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

-

Measurement:

-

Immediately begin recording the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.

-

-

Calculation:

-

The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.

-

The results are expressed as Trolox Equivalents (TE) by comparing the net AUC of the sample to a Trolox standard curve.

-

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to prevent the oxidation of a fluorescent probe (DCFH-DA) within cells. DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by intracellular radicals to the highly fluorescent DCF.

Protocol:

-

Cell Culture and Seeding:

-

Culture human hepatocarcinoma (HepG2) cells in appropriate media.

-

Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to reach confluence.

-

-

Treatment and Staining:

-

Treat the cells with various concentrations of this compound or a standard (e.g., quercetin) for 1 hour.

-

Wash the cells with PBS and then add a solution of DCFH-DA in treatment media.

-

Incubate for 1 hour to allow for cellular uptake and de-esterification.

-

-

Induction of Oxidative Stress:

-

Wash the cells again with PBS.

-

Add a solution of AAPH (a peroxyl radical generator) in Hanks' Balanced Salt Solution (HBSS) to all wells except the negative control.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

-

-

Calculation:

-

The area under the fluorescence versus time curve is calculated.

-

The CAA value is calculated using the following formula:

where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

-

Results can be expressed as quercetin equivalents (QE).

-

Signaling Pathway Modulation

The antioxidant activity of this compound is closely linked to its ability to modulate intracellular signaling pathways involved in cellular stress response and inflammation.

Inhibition of MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-regulated kinase (ERK) cascade, is a critical regulator of cellular processes including inflammation. Studies have shown that this compound can directly inhibit the MAPK/ERK signaling pathway. This inhibition is a key mechanism underlying its anti-inflammatory effects, which are often associated with the mitigation of oxidative stress.

Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.

Potential Activation of the Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. While direct evidence for this compound is emerging, many polyphenolic antioxidants are known to activate the Nrf2 pathway. This activation leads to the transcription of a suite of antioxidant and detoxification enzymes, thereby bolstering the cell's endogenous defense against oxidative stress.

Caption: Potential activation of the Nrf2 antioxidant response pathway.

Conclusion

This compound stands out as a highly potent natural antioxidant with superior free radical scavenging capabilities, in some cases exceeding its well-studied precursor, EGCG. Its multifaceted mechanism of action, involving efficient hydrogen atom donation and the formation of a stabilized radical, underscores its potential for therapeutic applications. The ability of this compound to modulate key signaling pathways, such as the MAPK/ERK cascade, further highlights its role in mitigating cellular processes linked to oxidative stress and inflammation. While further research is warranted to fully elucidate its activity in more complex biological systems, particularly through cellular and in vivo studies, the existing data strongly supports the continued investigation of this compound as a lead compound in the development of novel antioxidant-based therapies and health-promoting agents. This guide serves as a foundational resource to inform and direct future research in this promising area.

References

Theasinensin A: A Technical Primer on its Potential Health-Promoting Properties

For the Attention of Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Introduction

Theasinensin A, a dimeric flavan-3-ol predominantly found in oolong and black teas, is emerging as a compound of significant interest within the scientific community. Formed from the enzymatic oxidation of epigallocatechin gallate (EGCG) during tea fermentation, this compound exhibits a range of bioactive properties that suggest its potential as a lead compound in the development of novel therapeutics. This technical guide provides a comprehensive overview of the current state of research into the health benefits of this compound, with a focus on quantitative data, experimental methodologies, and the elucidation of its mechanisms of action through signaling pathways.

Core Bioactivities of this compound: Quantitative Analysis

The therapeutic potential of this compound is supported by a growing body of preclinical evidence. The following tables summarize the key quantitative findings from in vitro studies, offering a comparative look at its efficacy across different biological domains.

| Bioactivity | Assay | Test System | IC50 Value | Reference Compound | IC50 Value | Citation |

| Antioxidant | DPPH Radical Scavenging | Cell-free | 2.4-fold lower than EGCG | EGCG | Not specified | [1] |

| Anticancer | Cell Viability | Human Histolytic Lymphoma U937 cells | 12 µM | - | - | [2] |

| Antidiabetic | α-Glucosidase Inhibition | Enzyme assay | Not specified | - | - |

Table 1: Summary of Key In Vitro Bioactivities of this compound

Detailed Experimental Protocols

To facilitate further research and validation of the reported findings, this section outlines the methodologies for the isolation of this compound and the execution of key bioassays.

Isolation and Purification of this compound from Oolong Tea

A standardized protocol for the preparative isolation of this compound is crucial for obtaining high-purity material for biological studies. The following method is a composite of established chromatographic techniques for polyphenol separation.

Workflow for this compound Isolation

Caption: A multi-step chromatographic workflow for the isolation and purification of this compound from oolong tea leaves.

Methodology:

-

Extraction: Dried oolong tea leaves are extracted with hot water (e.g., 80°C) multiple times. The aqueous extracts are combined and filtered to remove solid residues.

-

Initial Purification: The filtered extract is subjected to macroporous resin chromatography (e.g., Diaion HP-20). After loading the extract, the column is washed with water to remove sugars and other polar compounds. The polyphenolic fraction, including this compound, is then eluted with a gradient of ethanol in water.

-

Fractionation: The collected ethanolic eluate is concentrated under reduced pressure. The resulting crude polyphenol extract is then fractionated using Sephadex LH-20 column chromatography, eluting with methanol or ethanol. Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC).

-

Final Purification: Fractions enriched with this compound are pooled and subjected to final purification using preparative HPLC on a C18 column. An isocratic or gradient elution with a mobile phase of acetonitrile and water is typically employed to yield highly purified this compound. The purity of the final product should be confirmed by analytical HPLC and its structure verified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant capacity of a compound.

Methodology:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of dilutions of this compound and a reference antioxidant (e.g., EGCG or Trolox) in methanol.

-

Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of this compound, the reference compound, or methanol (as a control).

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.

α-Glucosidase Inhibition Assay

This assay is used to assess the potential of a compound to inhibit the digestion of carbohydrates.

Methodology:

-

Reagent Preparation: Prepare a solution of α-glucosidase in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer. Prepare a series of dilutions of this compound and a reference inhibitor (e.g., acarbose).

-

Reaction: In a 96-well plate, pre-incubate the α-glucosidase solution with different concentrations of this compound or the reference inhibitor for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: Add the pNPG solution to each well to start the enzymatic reaction.

-

Incubation and Measurement: Incubate the plate at 37°C for a defined period (e.g., 20 minutes). Stop the reaction by adding a solution of sodium carbonate. Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Signaling Pathways Modulated by this compound

Understanding the molecular mechanisms underlying the bioactivity of this compound is critical for its development as a therapeutic agent. Current research points to its ability to modulate key signaling pathways involved in inflammation and cancer.

Anti-Inflammatory Signaling: Inhibition of the MEK-ERK Pathway

Chronic inflammation is a key driver of many diseases. This compound has been shown to exert anti-inflammatory effects by targeting the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically the MEK-ERK pathway.

Caption: this compound inhibits the LPS-induced inflammatory response by targeting the MEK-ERK signaling pathway.

In response to inflammatory stimuli such as lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) is activated, leading to the sequential phosphorylation and activation of MEK and ERK. Activated ERK can then promote the activation of transcription factors like NF-κB, which upregulate the expression of pro-inflammatory cytokines. Research suggests that this compound can directly or indirectly inhibit the activation of MEK, thereby downregulating the entire downstream signaling cascade and reducing the production of inflammatory mediators.

Anticancer Signaling: Induction of Apoptosis via the Mitochondrial Pathway

This compound has demonstrated pro-apoptotic activity in cancer cells, a key characteristic of many chemotherapeutic agents. The proposed mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

Caption: this compound induces apoptosis in cancer cells through the mitochondrial pathway.[2]

This compound appears to induce mitochondrial stress, leading to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[2] In the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9.[2] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[2]

Future Directions and Conclusion